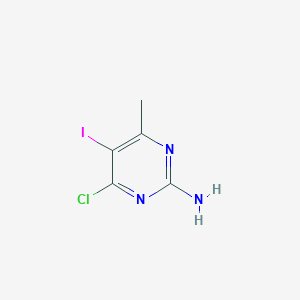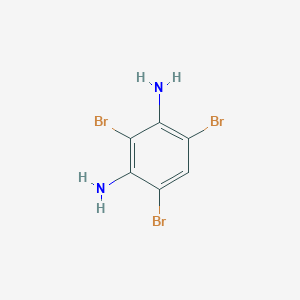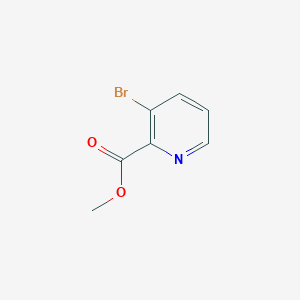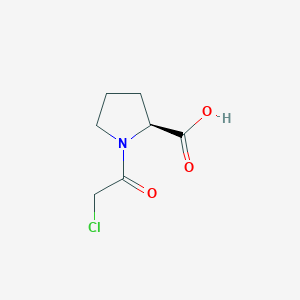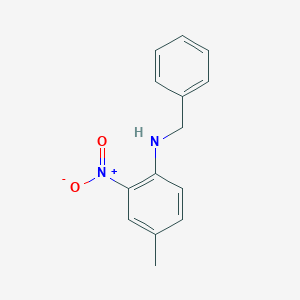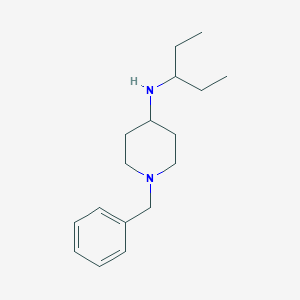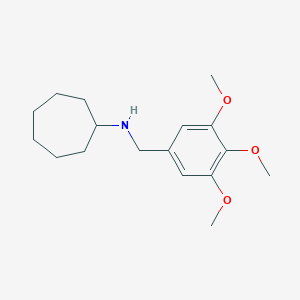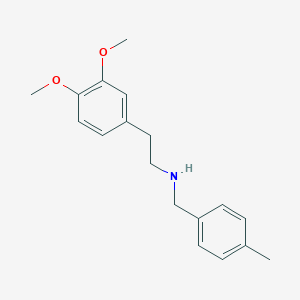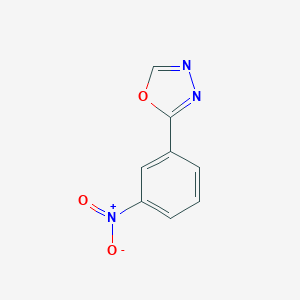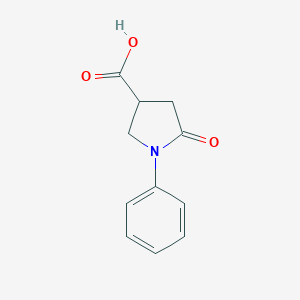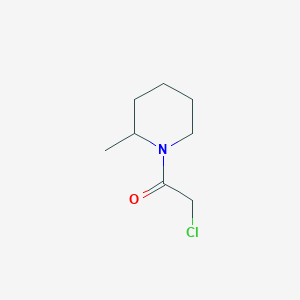![molecular formula C17H18N4OS B079603 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline CAS No. 13462-96-9](/img/structure/B79603.png)
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline, also known as EBT, is a popular pH indicator dye used in scientific research. It is a synthetic organic compound with a molecular formula of C18H20N4O2S and a molar mass of 360.44 g/mol. EBT is commonly used in biochemical and physiological experiments due to its unique properties, including its ability to change color based on pH levels.
Mécanisme D'action
The mechanism of action of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline involves the reversible protonation of the nitrogen atom in the benzothiazole ring. In acidic solutions, the nitrogen atom becomes protonated, causing the molecule to become more polar and resulting in a shift in the absorption spectrum towards shorter wavelengths. In basic solutions, the nitrogen atom loses its proton, causing the molecule to become less polar and resulting in a shift in the absorption spectrum towards longer wavelengths.
Effets Biochimiques Et Physiologiques
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to handle and dispose of.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline as a pH indicator dye is its ability to change color over a wide range of pH values (4.0-6.0). This makes it a versatile dye that can be used in a variety of experiments. Additionally, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is relatively easy to synthesize and is readily available.
One limitation of using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is that its color change is not very distinct. This can make it difficult to accurately determine the pH of a sample. Additionally, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is not very stable and can degrade over time, resulting in inaccurate readings.
Orientations Futures
There are several potential future directions for research involving 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline. One area of interest is the development of more stable and precise pH indicator dyes that can be used in a wider range of experiments. Additionally, there is potential for using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline as a fluorescent probe for the detection of specific molecules in biological samples. Finally, there is potential for using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline in the development of new diagnostic tools for diseases that involve changes in pH levels.
Méthodes De Synthèse
The synthesis of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline involves the reaction of 6-ethoxy-2-mercaptobenzothiazole and N,N-dimethylaniline in the presence of sodium nitrite and hydrochloric acid. The resulting compound is then purified through recrystallization. The synthesis of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is a relatively simple process that can be performed in a laboratory setting.
Applications De Recherche Scientifique
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is widely used as a pH indicator dye in scientific research. It is commonly used in biochemical and physiological experiments to monitor changes in pH levels. 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is also used in microbiology to differentiate between bacteria based on their ability to produce acid. In addition, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is used in analytical chemistry to determine the acidity of various samples.
Propriétés
Numéro CAS |
13462-96-9 |
|---|---|
Nom du produit |
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline |
Formule moléculaire |
C17H18N4OS |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H18N4OS/c1-4-22-14-9-10-15-16(11-14)23-17(18-15)20-19-12-5-7-13(8-6-12)21(2)3/h5-11H,4H2,1-3H3 |
Clé InChI |
BNOGWUGERKZTLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(C)C |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(C)C |
Synonymes |
2-[p-(Dimethylamino)phenylazo]-6-ethoxybenzothiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



